Endothelin-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A 21-amino acid peptide produced in a variety of tissues including endothelial and vascular smooth-muscle cells, neurons and astrocytes in the central nervous system, and endometrial cells. It acts as a modulator of vasomotor tone, cell proliferation, and hormone production. (N Eng J Med 1995; 333(6):356-63)

Actividad Biológica

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide primarily produced by endothelial cells. Its biological activity is crucial in various physiological and pathological processes, particularly in cardiovascular health. This article explores the synthesis, mechanisms of action, and implications of ET-1 in health and disease, supported by case studies and research findings.

Synthesis and Release of this compound

ET-1 is synthesized from a precursor known as pre-prothis compound, which undergoes proteolytic cleavage to form big ET-1, subsequently converted to mature ET-1 by endothelin-converting enzymes (ECEs) and other proteases. Under normal physiological conditions, ET-1 is released in small amounts, primarily acting as an autocrine and paracrine mediator to maintain vascular tone. However, its production can be significantly upregulated under pathological conditions such as hypertension, heart failure, and atherosclerosis .

ET-1 exerts its effects through two main receptors: endothelin A (ET_A) and endothelin B (ET_B). The ET_A receptor is predominantly located on vascular smooth muscle cells, mediating vasoconstriction, while the ET_B receptor is mainly found on endothelial cells, facilitating vasodilation and clearance of ET-1 from circulation . The complex interplay between these receptors allows ET-1 to influence various physiological functions:

- Vasoconstriction : ET-1 is recognized as the most potent endogenous vasoconstrictor. It plays a significant role in regulating blood pressure and vascular resistance .

- Cell Proliferation : ET-1 promotes the proliferation of smooth muscle cells and fibroblasts, contributing to vascular remodeling and fibrosis .

- Inflammation : It has pro-inflammatory effects, enhancing the recruitment of leukocytes and promoting the expression of adhesion molecules .

Cardiovascular Implications

ET-1 is implicated in several cardiovascular diseases due to its vasoconstrictive properties. Elevated levels of ET-1 have been associated with conditions such as:

- Hypertension : Increased circulating ET-1 levels lead to heightened vascular resistance and contribute to sustained hypertension .

- Heart Failure : In heart failure patients, ET-1 can exacerbate diastolic dysfunction and negatively impact cardiac output .

Case Study: Pulmonary Hypertension

A study assessing plasma ET-1 levels in patients with pulmonary hypertension (PH) found significantly elevated concentrations compared to healthy controls. This suggests that local production of ET-1 contributes to the vascular abnormalities seen in PH .

| Condition | Plasma ET-1 Levels | Clinical Implications |

|---|---|---|

| Healthy Controls | Low | Normal vascular tone |

| Pulmonary Hypertension | Elevated | Increased vascular tone; potential for remodeling |

Role in Atherosclerosis

Recent research indicates that ET-1 may accelerate atherosclerosis by promoting inflammatory responses within plaques. In animal models, increased macrophage infiltration was observed in plaques from mice overexpressing ET-1, suggesting a direct role in disease progression .

Therapeutic Implications

Given its central role in various pathologies, targeting the endothelin pathway presents a promising therapeutic strategy. Endothelin receptor antagonists (ERAs) have been developed to mitigate the effects of elevated ET-1 levels:

- Bosentan : An ERA that has shown efficacy in treating pulmonary arterial hypertension by reducing pulmonary vascular resistance.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Role in Vascular Diseases

ET-1 is a critical factor in the regulation of vascular tone and has been implicated in various cardiovascular diseases, including hypertension and atherosclerosis. Its overproduction can lead to increased vascular resistance and subsequent organ damage. Studies have shown that ET-1 contributes to endothelial dysfunction, which is often an early marker of vascular abnormalities .

Therapeutic Targeting

Endothelin receptor antagonists (ERAs) have emerged as potential therapeutic agents for managing conditions like pulmonary arterial hypertension (PAH). These antagonists block the action of ET-1 at its receptors (ETA and ETB), leading to vasodilation and improved hemodynamics . Clinical trials have demonstrated the efficacy of ERAs in reducing morbidity and mortality in patients with PAH .

Renal Applications

Kidney Disease

ET-1 plays a significant role in kidney function and pathology. It is involved in the regulation of glomerular filtration rate and renal blood flow. Dysregulation of ET-1 has been linked to chronic kidney disease (CKD), where it contributes to tubulointerstitial fibrosis and glomerulosclerosis . Research indicates that targeting ET-1 signaling may offer protective effects against renal injury and progression of CKD .

Case Studies

A study focused on patients with diabetic nephropathy showed that elevated plasma levels of ET-1 correlated with disease severity, suggesting its potential as a biomarker for renal impairment . Additionally, preclinical models have demonstrated that blocking ET-1 signaling can ameliorate kidney damage in conditions such as ischemia-reperfusion injury .

Oncological Applications

Cancer Progression

ET-1 is increasingly recognized for its role in cancer biology. It promotes tumorigenesis by enhancing cell proliferation, invasion, and metastasis, as well as facilitating angiogenesis—the formation of new blood vessels from existing ones . Elevated levels of ET-1 have been observed in various malignancies, including breast cancer and prostate cancer.

Therapeutic Opportunities

Targeting the ET-1 pathway presents novel therapeutic avenues in oncology. Small molecule inhibitors that block ET receptor activity are being explored for their potential to inhibit tumor growth and metastasis. Furthermore, studies suggest that combining these inhibitors with conventional therapies may enhance treatment efficacy and overcome drug resistance .

Neurobiological Applications

Pain Management

Recent findings indicate that ET-1 may play a dual role in pain modulation. While it has been associated with pain facilitation through inflammatory pathways, it also exhibits analgesic properties under certain conditions by modulating neuronal signaling pathways . This paradoxical role opens avenues for developing new analgesic strategies targeting ET-1 signaling.

Comprehensive Data Table

Análisis De Reacciones Químicas

PreproET-1 to ProET-1

- Reaction : Signal peptidase removes a 17-amino acid signal peptide from preproET-1 (212 residues) to form proET-1 (195 residues) .

- Key Enzymes : Signal peptidase (EC 3.4.21.89) .

ProET-1 to Big ET-1

- Reaction : Furin (EC 3.4.21.75) cleaves proET-1 at Arg52-Ser53 and Arg164-Lys165 to release Big ET-1 (38 residues) .

- Alternative Enzymes : PC7 in some tissues .

Big ET-1 to Mature ET-1

- Reaction : Endothelin-converting enzyme-1 (ECE-1, EC 3.4.24.71) hydrolyzes the Trp73-Val74 bond in Big ET-1 to yield active ET-1 (21 residues) .

- Secondary Pathway : ECE-2 (EC 3.4.24.72) in acidic intracellular compartments .

Table 1: Enzymatic Processing of ET-1 Precursors

| Precursor | Enzyme | Cleavage Site | Product |

|---|---|---|---|

| PreproET-1 | Signal peptidase | Ala17↓Gly18 | ProET-1 |

| ProET-1 | Furin | Arg52↓Ser53 | Big ET-1 (1–38) |

| Big ET-1 | ECE-1 | Trp73↓Val74 | ET-1 (1–21) |

Structural Features Influencing Reactivity

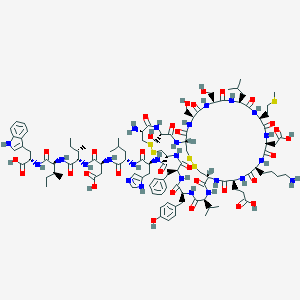

ET-1’s structure (Cys¹–Cys¹⁵ and Cys³–Cys¹¹ disulfide bonds) stabilizes a helical C-terminal domain critical for receptor binding .

Conserved Residues and Functional Motifs

- Disulfide Bonds : Essential for tertiary structure; reduction abolishes activity .

- Receptor-Binding Domain : Residues 10–21 form an α-helix with Trp21 as a key anchor .

Table 2: Critical Residues in ET-1

| Position | Residue | Role |

|---|---|---|

| 1,15 | Cys | Disulfide bond (Cys¹–Cys¹⁵) |

| 3,11 | Cys | Disulfide bond (Cys³–Cys¹¹) |

| 10 | Asp | Hydrogen bonding with receptor |

| 13 | Lys | Electrostatic interaction |

| 21 | Trp | Hydrophobic anchoring |

Receptor Binding and Activation

ET-1 binds G protein-coupled receptors ETA and ETB via distinct chemical interactions:

ETA Receptor Activation

- Key Interactions :

ETB Receptor Activation

Degradation and Clearance Pathways

ET-1 is metabolized via enzymatic hydrolysis:

Neprilysin (EC 3.4.24.11)

ETB Receptor-Mediated Clearance

Regulatory Enzymes and Modulators

| Enzyme/Modulator | Effect on ET-1 | Mechanism |

|---|---|---|

| Nitric Oxide (NO) | ↓ ET-1 synthesis | cGMP-dependent inhibition |

| Angiotensin II | ↑ ET-1 transcription | AP-1/NF-κB activation |

| Hypoxia | ↑ PreproET-1 mRNA | HIF-1α stabilization |

Propiedades

Número CAS |

123626-67-5 |

|---|---|

Fórmula molecular |

C109H159N25O32S5 |

Peso molecular |

2491.9 g/mol |

Nombre IUPAC |

3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |

Clave InChI |

ZUBDGKVDJUIMQQ-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

Pictogramas |

Acute Toxic |

Secuencia |

CSCSSLMDKECVYFCHLDIIW |

Sinónimos |

Big Endothelin Big Endothelin 1 Big Endothelin-1 Endothelin 1 Endothelin Type 1 Endothelin, Big Endothelin-1 Endothelin-1, Big Precursor, Proendothelin-1 Preproendothelin Preproendothelin 1 Preproendothelin-1 Proendothelin (1-38) Proendothelin 1 Precursor Proendothelin-1 Precurso |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.